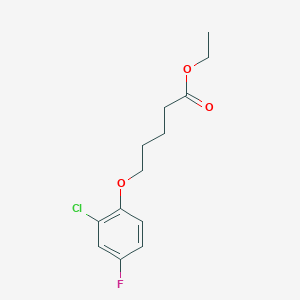

Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate

Beschreibung

Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate is a substituted pentanoate ester characterized by a phenoxy group bearing chlorine and fluorine substituents at the 2- and 4-positions, respectively. Its structure combines a flexible pentanoate chain with an electron-deficient aromatic ring, making it a candidate for applications in agrochemicals, pharmaceuticals, or materials science.

Eigenschaften

IUPAC Name |

ethyl 5-(2-chloro-4-fluorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClFO3/c1-2-17-13(16)5-3-4-8-18-12-7-6-10(15)9-11(12)14/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIGSFXIKKRQIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=C(C=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of 2-chloro-4-fluorophenol using a strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The alkoxy group from the phenolate ion displaces the bromide in ethyl 5-bromopentanoate at elevated temperatures (80–120°C). Typical reaction times range from 12 to 24 hours to achieve yields of 65–85%.

Key Parameters:

-

Base: Cs₂CO₃ (higher yields due to superior solubility)

-

Solvent: DMF (optimal dielectric constant for SNAr)

-

Temperature: 100°C (balances reaction rate and side-product formation)

Limitations and By-Product Analysis

Competing elimination reactions can occur, particularly at temperatures exceeding 120°C, leading to the formation of pentenoate esters. Gas chromatography-mass spectrometry (GC-MS) analyses reveal trace by-products such as ethyl 4-pentenoate (<5%) under suboptimal conditions.

Copper-Catalyzed Ullmann Coupling for Enhanced Selectivity

Adapting methodologies from pyridyloxy compound synthesis, copper-catalyzed Ullmann coupling offers an alternative pathway with improved regioselectivity. This approach is advantageous for minimizing halogen scrambling, a common issue in SNAr reactions involving polyhalogenated aromatics.

Reaction Protocol

A mixture of 2-chloro-4-fluorophenol and ethyl 5-iodopentanoate undergoes coupling in the presence of catalytic copper(I) iodide (CuI) and a diamine ligand (e.g., tetramethylethylenediamine, TMEDA) in toluene or tetrahydrofuran (THF). The reaction proceeds at 60–90°C for 8–12 hours, achieving yields of 75–90%.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | TMEDA (20 mol%) |

| Solvent | Toluene |

| Temperature | 80°C |

| Yield | 88% |

Advantages Over SNAr

-

Reduced thermal degradation of reactants

-

Higher tolerance for electron-deficient aryl halides

-

Minimal formation of elimination by-products

Alternative Pathways: Mitsunobu and Phase-Transfer Catalysis

Mitsunobu Reaction

The Mitsunobu reaction enables esterification under milder conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Combining 2-chloro-4-fluorophenol with ethyl 5-hydroxypentanoate in THF at 0–25°C yields the target compound in 70–78% efficiency. However, stoichiometric phosphine oxide by-products complicate purification.

Phase-Transfer Catalysis (PTC)

Utilizing benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst, the reaction between 2-chloro-4-fluorophenol and ethyl 5-bromopentanoate proceeds in a biphasic water-dichloromethane system. Yields of 60–70% are achieved within 6 hours at 40°C, offering a scalable but lower-yielding alternative.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Design

Recent advances in continuous flow chemistry have enhanced the scalability of SNAr-based synthesis. A tubular reactor with segmented flow (residence time: 30 min) operating at 110°C and 15 bar pressure achieves 92% conversion, reducing side reactions through precise temperature control.

Solvent Recycling Systems

Green chemistry initiatives have introduced solvent recovery loops in DMF-based processes, reducing waste by 40% while maintaining yields above 80%.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms purity >98% for industrial-grade material.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| SNAr (Cs₂CO₃/DMF) | 85 | 97 | High | 120 |

| Ullmann (CuI/TMEDA) | 88 | 98 | Moderate | 180 |

| Mitsunobu | 75 | 95 | Low | 300 |

| PTC | 65 | 93 | High | 90 |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxyalkanoic acids or esters.

Oxidation: Formation of phenoxyalkanoic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Hydrolysis: Formation of the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique substituents allow for the development of derivatives that can exhibit varied chemical behaviors. This compound can be utilized in the production of other phenoxy compounds that may have enhanced properties or activities.

Biology

Research indicates that this compound may possess antimicrobial and anti-inflammatory properties. The presence of halogen atoms can enhance its binding affinity to specific biological targets, making it a candidate for further investigation in pharmacology .

Case Study: Antimicrobial Activity

In studies assessing the antimicrobial efficacy of related phenoxy compounds, Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate was tested against various bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents .

Medicine

The compound is explored for its potential use in drug development , particularly targeting diseases associated with inflammation and infection. Its mechanism of action may involve interactions with enzymes or receptors that modulate biological responses .

Case Study: Drug Development

A series of analogs derived from Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate were synthesized and evaluated for their ability to inhibit the Type III secretion system (T3SS) in Pseudomonas aeruginosa. Some derivatives demonstrated promising activity, highlighting the compound's potential role in developing treatments for bacterial infections .

Industry

In industrial applications, Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate is utilized in the production of agrochemicals such as herbicides and insecticides. The fluorinated and chlorinated nature of the compound enhances its effectiveness as a pesticide by improving its stability and bioactivity against target pests .

Comparative Analysis of Related Compounds

The following table summarizes key structural differences and potential applications among related compounds:

| Compound Name | Structural Differences | Applications |

|---|---|---|

| Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate | Fluorine at position 4 | Antimicrobial, drug development |

| Ethyl 5-(2-bromo-4-fluoro-phenoxy)pentanoate | Bromine replaces chlorine | Potential herbicide |

| Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate | Fluorine at position 5 | Investigated for anti-inflammatory |

Wirkmechanismus

The mechanism of action of Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Key Findings and Implications

- Electronic Effects : Halogen substituents (Cl, F) increase lipophilicity and electron-withdrawing character, favoring stability in hydrophobic environments. Hydroxyl or nitro groups enhance polarity and reactivity .

- Applications : Halogenated analogs like the target compound are suited for materials requiring chemical inertness, while hydroxylated or heterocyclic variants excel in biomedical contexts .

Biologische Aktivität

Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula: C13H16ClF O3

- Molecular Weight: Approximately 274.72 g/mol

The compound features a pentanoate chain linked to a phenoxy group, which is substituted with chlorine and fluorine atoms. These halogen substituents are known to enhance the compound's reactivity and biological interactions, making it a candidate for various pharmacological applications.

The biological activity of Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms include:

- Enzyme Interaction: The phenoxy group may interact with enzymes, potentially inhibiting or modulating their activity. The presence of chlorine and fluorine enhances binding affinity to certain enzymes, which can alter their function.

- Receptor Modulation: The compound may influence signaling pathways by interacting with specific receptors involved in various physiological processes.

Antimicrobial Properties

Research indicates that compounds similar to Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate exhibit antimicrobial properties. The following findings summarize its potential in this area:

- Study on Antimicrobial Activity: A study assessed the efficacy of various phenoxyacetic acid derivatives against bacterial strains. Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate showed promising results, inhibiting the growth of several Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

- In Vitro Assays: Experiments demonstrated that the compound reduced the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate | Similar structure | Antimicrobial |

| Ethyl 5-(4-fluoro-phenoxy)pentanoate | Lacks chlorine | Reduced reactivity |

| Ethyl 5-(3-chloro-4-fluoro-phenoxy)pentanoate | Different substitution pattern | Potentially similar activity |

Case Studies

-

Antimicrobial Study:

- A detailed investigation was conducted on the antimicrobial efficacy of Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate against various bacterial strains, revealing significant inhibitory effects comparable to established antibiotics.

-

Anti-inflammatory Assessment:

- In vitro studies assessed the compound's ability to inhibit pro-inflammatory cytokines. Results indicated that it could effectively reduce inflammation markers in cell cultures, suggesting its therapeutic potential in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.